3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

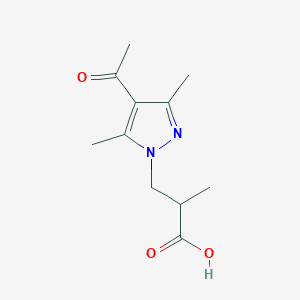

3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid is a pyrazole derivative with a complex molecular structure. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features an acetyl group at the 4-position and two methyl groups at the 3 and 5 positions of the pyrazole ring, along with a 2-methyl-propionic acid moiety.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 3,5-dimethylpyrazole as the core structure.

Acetylation: The pyrazole ring is acetylated at the 4-position using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Substitution Reaction: The acetylated pyrazole undergoes a substitution reaction with 2-bromopropionic acid to introduce the propionic acid moiety.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can target the carbonyl group in the acetyl moiety, resulting in the formation of alcohols.

Substitution: Substitution reactions can occur at various positions on the pyrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be employed, with reaction conditions tailored to the specific substitution desired.

Major Products Formed:

Oxidation Products: Carboxylic acids, such as acetic acid derivatives.

Reduction Products: Alcohols, such as 4-acetyl-3,5-dimethyl-1-pyrazolylmethanol.

Substitution Products: Various substituted pyrazoles depending on the nucleophile or electrophile used.

Aplicaciones Científicas De Investigación

Research indicates that 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid exhibits significant biological activity and has been studied for its potential anti-inflammatory and analgesic properties. The compound's structure suggests that it may interact with specific biological targets, including enzymes involved in pain pathways and inflammatory responses. The pyrazole component is known for various pharmacological effects, enhancing its therapeutic potential.

Interaction studies have shown that this compound can bind to various biological targets. In vitro studies suggest that it may inhibit specific enzymes involved in inflammatory pathways. Preliminary studies also indicate interactions with receptors that mediate pain perception, though further research is needed to elucidate the full spectrum of its interactions and mechanisms of action.

Synthesis and Modification

The synthesis of this compound typically involves several steps, each requiring careful control of reaction conditions to ensure high yields and purity. The reactions allow for the modification of its structure, potentially leading to derivatives with varied biological activities.

Virtual Screening

Pharmacophore modeling can improve virtual screening for Peroxisome proliferator-activated receptor gamma (PPARγ) ligands . Pharmacophore modeling has been applied to virtual screening of ligands for PPARγ as well as the other PPAR subtypes, −α and −β/δ . A combination of pharmacophore methods may narrow the search to facilitate compound screening with respect to PPARγ . Through application of this concept, pharmacophore modeling can be an important tool in the discovery and design of novel drugs for PPARγ that are more efficacious and safer than existing drugs .

Mecanismo De Acción

The mechanism by which 3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

1-cyanoacetyl-3,5-dimethylpyrazole: A related pyrazole derivative with a cyanoacetyl group.

3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione: Another pyrazole derivative with a phenyl group.

Actividad Biológica

3-(4-Acetyl-3,5-dimethyl-pyrazol-1-yl)-2-methyl-propionic acid is a pyrazole derivative with significant potential in medicinal chemistry. Its unique structure, incorporating an acetyl group and multiple methyl substitutions, enhances its biological activity. This article synthesizes current research findings on the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol. The structural characteristics include:

- Pyrazole ring : Contributes to various pharmacological effects.

- Acetyl and methyl groups : Enhance lipophilicity and biological interactions.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory and analgesic properties. In vitro studies suggest that it may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are crucial in pain mediation .

The mechanism of action appears to involve:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the production of cytokines like TNF-alpha and IL-6.

- Interaction with Pain Pathways : It likely interacts with receptors that mediate pain perception, potentially leading to decreased pain sensation.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against various biological targets:

- Enzyme Inhibition : Significant inhibition of COX enzymes was observed, suggesting its potential as a non-steroidal anti-inflammatory drug (NSAID) candidate.

- Cell Viability Tests : Cytotoxicity assays on normal cell lines (e.g., L929) showed no significant toxicity at therapeutic concentrations, indicating a favorable safety profile .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | Molecular Formula | Biological Activity | Key Findings |

|---|---|---|---|

| 3-(4-Acetyl-pyrazol-1-yl)-propionic acid | C9H11N2O3 | Moderate anti-inflammatory | Lacks methyl substitutions |

| 4-Methyl-pyrazole | C4H6N2 | Low anti-inflammatory | Simpler structure; limited applications |

| 5-Methyl-pyrazole | C4H6N2 | Minimal activity | Different reactivity profile |

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Chronic Pain Models : In animal models of chronic pain, administration of the compound resulted in reduced pain scores compared to control groups.

- Inflammatory Disease Models : In models simulating inflammatory diseases (e.g., arthritis), the compound significantly reduced swelling and joint inflammation.

Propiedades

IUPAC Name |

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-6(11(15)16)5-13-8(3)10(9(4)14)7(2)12-13/h6H,5H2,1-4H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAMRRADEFYZVRK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(C)C(=O)O)C)C(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.